molecular formula C32H18 B15496479 Dibenzo[h,vwx]hexaphene CAS No. 1178-97-8

Dibenzo[h,vwx]hexaphene

Cat. No.: B15496479
CAS No.: 1178-97-8
M. Wt: 402.5 g/mol
InChI Key: KPNMKSCMYQDJHV-UHFFFAOYSA-N
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Description

Benzo[vwx]hexaphene is a polycyclic aromatic hydrocarbon (PAH) characterized by a fused hexagonal ring system. This compound has garnered attention for its unique fluorescence properties, particularly its solvent-dependent emission behavior, which makes it a candidate for use as a fluorescent probe in chemical sensing applications . Studies demonstrate that its emission intensity ratios (e.g., I/II bands at 470–480 nm and 502–512 nm) systematically vary with solvent polarity, a feature exploited in analytical chemistry .

This article assumes the intended compound is benzo[vwx]hexaphene.

Properties

CAS No.

1178-97-8

Molecular Formula

C32H18

Molecular Weight

402.5 g/mol

IUPAC Name

octacyclo[14.14.2.02,7.08,32.010,15.019,31.020,29.022,27]dotriaconta-1(30),2,4,6,8,10,12,14,16(32),17,19(31),20,22,24,26,28-hexadecaene

InChI

InChI=1S/C32H18/c1-2-8-20-16-28-22(15-19(20)7-1)18-30-25-12-6-5-11-24(25)29-17-21-9-3-4-10-23(21)26-13-14-27(28)32(30)31(26)29/h1-18H

InChI Key

KPNMKSCMYQDJHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C4=C5C(=CC3=CC2=C1)C6=CC=CC=C6C7=CC8=CC=CC=C8C(=C75)C=C4

Origin of Product

United States

Comparison with Similar Compounds

Benzo[vwx]hexaphene belongs to the broader class of PAHs and dibenzo-fused derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues
Compound Name Molecular Formula CAS Number Key Features
Benzo[vwx]hexaphene Likely C₂₄H₁₄* Not provided Exhibits solvent-dependent fluorescence; I/II emission ratio range: 2.15–2.96
Dibenzo[a,h]anthracene C₂₂H₁₄ 53-70-3 Carcinogenic PAH; classified as Group 1 carcinogen by WHO
Dibenzo[a,e]pyrene C₂₄H₁₄ 192-65-4 High carcinogenicity; listed in EPA’s Toxic Release Inventory
Dibenzo[hi,wx]heptacene C₃₀H₁₈ Not provided Initially misidentified as fluorescent probe due to spectral artifacts
Benzo[ghi]perylene C₂₂H₁₂ 191-24-2 Fluorescent probe with dynamic range 0.98; used in environmental monitoring

*Inferred based on hexaphene (C₂₂H₁₄) and additional benzo groups.

Fluorescence Properties

Benzo[vwx]hexaphene’s fluorescence behavior distinguishes it from other PAHs:

  • Dynamic Range : 0.81 (I/II ratio variation), smaller than pyrene (1.37) and ovalene (2.08) .
  • Solvent Polarity Response: Emission intensity ratios decrease in polar solvents (e.g., 2.15 in dimethyl sulfoxide vs. 2.96 in nonpolar 2,2,4-trimethylpentane) .
  • Comparison with Dibenzo[hi,wx]heptacene : While both compounds were tested for fluorescence quenching, dibenzo[hi,wx]heptacene showed split emission bands and artifacts, reducing its reliability as a probe .

Table 1: Fluorescence Intensity Ratios of Benzo[vwx]hexaphene in Select Solvents

Solvent I/II Emission Ratio
2,2,4-Trimethylpentane 2.96
Cyclohexane 2.81
Dichloromethane 2.35
Dimethyl Sulfoxide 2.15

Data adapted from .

Carcinogenicity and Environmental Impact
  • Dibenzo[a,h]anthracene: Recognized as a potent carcinogen with a risk value of 1 (per EPA guidelines) .
  • Dibenzo[a,l]pyrene: Extremely carcinogenic (risk value: 100), significantly more toxic than smaller PAHs like chrysene .

Preparation Methods

Condensation of Aromatic Precursors

The formation of Dibenzo[h,vwx]hexaphene’s extended π-system typically begins with the condensation of smaller aromatic precursors. For example, dihydroisoquinoline derivatives have been employed as intermediates in the synthesis of structurally related PAHs. A notable approach involves the reaction of o-aminobenzaldehyde derivatives with amines to form Schiff bases, followed by condensation with homophthalic anhydrides.

In one documented protocol, o-aminobenzyl alcohol is converted to o-aminobenzaldehyde through oxidation, which subsequently reacts with methylamine to form an imine intermediate. This Schiff base undergoes condensation with 4,5-dimethoxyhomophthalic anhydride, yielding a cis-dihydroisoquinolic acid. The stereochemical outcome of this step is critical, as cis-configurations facilitate subsequent dehydrogenation and cyclization. Esterification of the acid with trimethylsilyldiazomethane at low temperatures preserves the cis stereochemistry, which is essential for efficient ring closure.

Dehydrogenation and Cyclization

Dehydrogenation transforms partially saturated intermediates into fully aromatic systems. For this compound, this step often employs oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or selenium dioxide (SeO₂). In a representative procedure, a dihydroisoquinoline ester is treated with DDQ in dichloromethane, leading to the abstraction of hydrogen atoms and the formation of a planar aromatic core.

Cyclization completes the fusion of benzene rings. For instance, saponification of ester intermediates with lithium hydroxide, followed by acidification, induces intramolecular cyclodehydration. This step is highly sensitive to solvent polarity; dimethyl sulfoxide (DMSO) has been shown to enhance cyclization efficiency by stabilizing transition states through polar interactions.

Solution-Phase Synthesis

Solution-phase methods offer scalability and control over reaction kinetics. A two-step approach involves:

  • Nucleophilic Aromatic Substitution : Halogenated precursors react with aryl Grignard reagents in tetrahydrofuran (THF), forming biaryl intermediates.
  • Photocyclization : UV irradiation of the biaryl compound in the presence of iodine promotes cyclodehydrogenation, yielding the fully fused PAH.

This method avoids high-temperature conditions, reducing the risk of side reactions such as carbonization. However, solubility limitations of intermediate products often necessitate the use of surfactants or co-solvents.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for the aforementioned methods:

Method Yield (%) Temperature Range (°C) Key Advantages Limitations
Condensation 45–60 80–120 High stereochemical control Multi-step, labor-intensive
Solution-Phase 35–50 25–80 Scalability, mild conditions Solubility issues
Vapor-Phase 20–30 300–400 High-purity films Poor regioselectivity, high energy

Mechanistic Insights and Byproduct Formation

Side reactions during synthesis often arise from incomplete dehydrogenation or over-cyclization. For example, incomplete removal of hydrogen atoms can yield partially saturated byproducts, which exhibit altered fluorescence properties. Additionally, the use of DDQ as an oxidant may introduce chlorine-containing impurities, necessitating rigorous purification via column chromatography or recrystallization.

Solvent choice profoundly impacts reaction outcomes. Polar aprotic solvents like DMSO enhance cyclization rates but may promote protonation of nitrogen-containing intermediates, leading to charge-transfer complexes. Conversely, nonpolar solvents like n-hexadecane minimize unwanted interactions but reduce intermediate solubility.

Q & A

Q. What are the established synthetic routes for Dibenzo[h,vwx]hexaphene, and how do reaction conditions influence yield and purity?

this compound is synthesized via oxidative cyclodehydrogenation of oligophenylene precursors, often using lithium reagents to mediate ring closure. For instance, biphenylene derivatives are cyclized under controlled thermal or photochemical conditions to form the extended polycyclic structure . Reaction parameters such as temperature (optimal range: 150–200°C), solvent polarity, and catalyst selection (e.g., Pd/C or FeCl₃) critically impact yield and purity. Post-synthesis purification typically involves column chromatography with silica gel and hexane/ethyl acetate gradients to isolate isomers .

Q. How can the molecular structure of this compound be validated experimentally?

Structural confirmation requires a combination of techniques:

  • X-ray crystallography resolves bond lengths and angles (e.g., C–C bond lengths averaging 1.42 Å in the aromatic core) .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals proton environments (e.g., upfield shifts for bay-region protons at δ 7.8–8.2 ppm), while ¹³C NMR identifies sp²-hybridized carbons .
  • High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (C₃₂H₁₈, m/z 402.4853) .

Q. What spectroscopic methods are optimal for analyzing this compound’s electronic properties?

UV-Vis spectroscopy identifies absorption maxima (e.g., λ_max ≈ 450–480 nm in dichloromethane), correlating with π→π* transitions. Fluorescence spectroscopy reveals solvent-dependent emission bands; for example, in butyl acetate, emission occurs at 438, 466, and 496 nm, with intensity ratios (I/II) varying systematically with solvent polarity (e.g., I/II = 2.96 in nonpolar solvents vs. 2.15 in dimethyl sulfoxide) .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence data across solvents for this compound?

Discrepancies in emission intensity ratios (e.g., I/II variations of ±0.08) may arise from inner-filter effects or solvent-solute interactions. To mitigate this:

  • Use optically dilute solutions (A < 0.01 cm⁻¹) to minimize self-absorption artifacts .
  • Normalize data against solvent polarity parameters (e.g., Py scale) and validate with control compounds like pyrene .
  • Employ time-resolved fluorescence to decouple radiative vs. non-radiative decay pathways .

Q. What strategies optimize experimental design for studying this compound’s interactions with electron-deficient molecules?

  • Electrophilic Substitution Studies : React with NO₂⁺ or Br₂ in H₂SO₄ to probe regioselectivity, monitoring via HPLC-MS to track substitution patterns .
  • Charge-Transfer Complexes : Titrate with tetracyanoethylene (TCNE) in dichloromethane, using UV-Vis to detect charge-transfer bands (λ ≈ 600–700 nm) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reaction sites and stabilize transition states .

Q. How do structural variations in polycyclic aromatic hydrocarbons (PAHs) influence this compound’s photochemical stability?

Compare degradation kinetics under UV irradiation (λ = 365 nm) in inert vs. oxidizing atmospheres. Key metrics:

  • Quantum Yield of Photodecomposition : Measure via actinometry using ferrioxalate .
  • Radical Intermediates : Detect using electron paramagnetic resonance (EPR) with spin traps like DMPO . Structural analogs (e.g., coronene or bisanthene) exhibit lower stability due to increased strain in fused rings .

Q. What methodologies address challenges in synthesizing isomerically pure this compound?

  • Chiral Stationary Phase Chromatography : Resolve enantiomers using cellulose-based CSPs .
  • Dynamic Kinetic Resolution : Employ asymmetric catalysts (e.g., BINAP-Ru complexes) to favor one isomer during synthesis .
  • Crystallization-Induced Diastereomer Transformation : Enhance purity via selective crystallization from toluene/heptane .

Data-Driven Research Considerations

Q. How should researchers interpret discrepancies between computational predictions and experimental spectral data?

  • Benchmarking : Compare calculated (TD-DFT) vs. observed UV-Vis/fluorescence spectra to refine basis sets (e.g., switching from 6-31G* to def2-TZVP) .
  • Solvent Effects : Incorporate polarizable continuum models (PCM) in simulations to account for solvent polarity .

Q. What are the understudied applications of this compound in material science?

  • Organic Photovoltaics (OPVs) : Blend with PCBM to test hole-transport efficiency (HTL) in inverted solar cells .
  • Single-Molecule Electronics : Conduct scanning tunneling microscopy (STM) break-junction experiments to measure conductance .

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